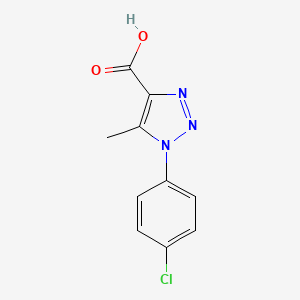

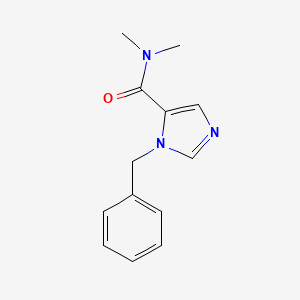

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

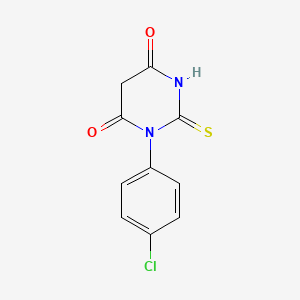

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine, commonly known as MPBA, is a chemical compound that belongs to the class of tertiary amines. It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound could involve various methods. One such method could be the reduction of nitriles or amides and nitro compounds . Another approach could involve the use of alkyl halides, ammonia, and other amines . More detailed synthesis methods and conditions can be found in the referenced papers .Molecular Structure Analysis

The molecular formula of this compound is C13H14N2 . Its molecular weight is 198.26 g/mol. More detailed structural information can be found in the referenced papers .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity .Scientific Research Applications

Enzymatic Oxyfunctionalization

A study by Stankevičiūtė et al. (2016) demonstrates the enzymatic oxyfunctionalization of pyridine derivatives, a process significant for the synthesis of biologically active substances and polymers with unique properties. Burkholderia sp. MAK1 has shown the capability to convert pyridin-2-amines into their hydroxy derivatives, highlighting an eco-friendly alternative for chemical synthesis processes Stankevičiūtė et al., 2016.

Histone Lysine Demethylase Inhibitors

Research by Bavetsias et al. (2016) introduced N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), highlighting its potential in therapeutic applications targeting epigenetic modifications Bavetsias et al., 2016.

Catalysis and Polymerization

Deeken et al. (2006) explored group 10 metal aminopyridinato complexes for their application in aryl-Cl activation and hydrosilane polymerization catalysis. This study emphasizes the role of aminopyridine derivatives in facilitating efficient catalytic processes Deeken et al., 2006.

Schiff Bases and Azetidinones as CNS Agents

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating their potential as antidepressant and nootropic agents. This research illustrates the application of pyridine derivatives in developing CNS-active pharmaceuticals Thomas et al., 2016.

Antioxidant and Acetylcholinesterase Inhibitory Properties

Vargas Méndez and Kouznetsov (2015) investigated γ-pyridinyl amine derivatives for their antioxidant and acetylcholinesterase inhibitory activities, showing potential for therapeutic use in oxidative stress-related conditions and neurodegenerative diseases Vargas Méndez and Kouznetsov, 2015.

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-(4-pyridin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINJDRZIKXIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428740 |

Source

|

| Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869901-08-6 |

Source

|

| Record name | N-Methyl-N-(4-pyridin-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine](/img/structure/B1352387.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate](/img/structure/B1352390.png)

![(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1352391.png)